Cas no 893140-11-9 (N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide
- AKOS024613111
- N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 893140-11-9
- F1838-0876
- N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
-
- インチ: 1S/C19H18N4O3S2/c24-16(12-26-15-9-5-2-6-10-15)21-18-22-23-19(28-18)27-13-17(25)20-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,25)(H,21,22,24)
- InChIKey: JHEAXTCBAFKQHF-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=C(NC(COC2C=CC=CC=2)=O)S1)CC(NCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 414.08203280g/mol
- どういたいしつりょう: 414.08203280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 147Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1838-0876-2μmol |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1838-0876-3mg |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-0876-10μmol |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-0876-20mg |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1838-0876-100mg |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1838-0876-5μmol |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-0876-20μmol |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1838-0876-15mg |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1838-0876-50mg |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1838-0876-5mg |
N-benzyl-2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
893140-11-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamideに関する追加情報
Professional Introduction to N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide (CAS No. 893140-11-9)
N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide, a compound with the CAS number 893140-11-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The intricate structure of this molecule, featuring a benzyl group, a phenoxyacetamido moiety, and a thiadiazole sulfanyl group, contributes to its unique chemical properties and biological activities.
The< strong>N-benzyl group in the molecular structure is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. This feature is particularly valuable in drug development, where optimal absorption and distribution within the body are critical for therapeutic efficacy. The presence of the< strong>phenoxyacetamido moiety further adds to the compound's complexity and potential biological interactions. This part of the molecule has been studied for its role in modulating various enzymatic pathways, making it a promising candidate for further investigation.
The core of the molecule is the< strong>1,3,4-thiadiazole ring system, which is well-documented for its wide range of biological activities. Thiadiazole derivatives have been extensively researched for their antimicrobial, anti-inflammatory, and antiviral properties. In particular, the< strong>thiadiazol-2-ylsulfanyl group introduces additional functionalization that can influence the compound's reactivity and interaction with biological targets. This sulfanyl group is known to enhance binding affinity and selectivity, which are crucial factors in drug design.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of complex molecules like N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide. Molecular docking studies have shown that this compound exhibits promising interactions with various protein targets associated with inflammatory diseases and cancer. These interactions suggest potential therapeutic applications in conditions where modulation of inflammatory pathways is beneficial.
In addition to its structural complexity, N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide has been investigated for its pharmacokinetic properties. Studies have indicated that this compound exhibits favorable metabolic stability and moderate oral bioavailability. These characteristics are essential for developing drugs that can be administered orally and maintain efficacy over an extended period. Furthermore, the compound's solubility profile has been optimized through structural modifications, ensuring better dissolution rates in aqueous solutions.
The synthesis of N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations have been utilized to construct the complex molecular framework efficiently.
Ongoing research in this area focuses on exploring the mechanism of action of N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide at a molecular level. By understanding how this compound interacts with biological targets, scientists can fine-tune its structure to enhance its therapeutic potential. Preclinical studies are being conducted to evaluate its efficacy and safety profile in animal models. These studies aim to provide a solid foundation for future clinical trials in humans.
The development of novel pharmaceutical compounds like N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence has accelerated the drug discovery process significantly. These tools enable researchers to identify promising candidates more rapidly and reduce the time required for bringing new drugs to market.
In conclusion, N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide (CAS No. 893140-11-9) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development. As research continues to uncover new insights into its biological activities and mechanisms of action,this compound is poised to play a crucial role in addressing various therapeutic challenges.
893140-11-9 (N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide) 関連製品
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)
- 38985-69-2(2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole)
- 2228539-53-3(tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate)
- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)
- 2138046-27-0(4-tert-butyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol)
- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)
- 55666-48-3(tert-butyl 2-(tert-butoxy)acetate)
- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)




